molecular formula C17H24ClF3N4O2 B14930374 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

Cat. No.: B14930374
M. Wt: 408.8 g/mol
InChI Key: LRLGAVHYNNNGEH-UHFFFAOYSA-N
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Description

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chloro, cyclopropyl, and trifluoromethyl groups via substitution reactions. The final step involves the coupling of the pyrazole derivative with N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro, cyclopropyl, and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)-PYRIDINE: Another compound with a trifluoromethyl group, used in similar applications.

    1-(2-CHLORO-3-(3-CYCLOPROPYL-5-HYDROXY-1-METHYL-1H-PYRAZOLE-4-CARBONYL)-6-(TRIFLUOROMETHYL)PHENYL)PIPERIDIN-2-ONE: A structurally related compound with potential biological activities.

Uniqueness

The uniqueness of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24ClF3N4O2

Molecular Weight

408.8 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-morpholin-4-ylpropan-2-yl)propanamide

InChI

InChI=1S/C17H24ClF3N4O2/c1-11(10-24-6-8-27-9-7-24)22-13(26)4-5-25-15(12-2-3-12)14(18)16(23-25)17(19,20)21/h11-12H,2-10H2,1H3,(H,22,26)

InChI Key

LRLGAVHYNNNGEH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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